REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:12](O)[CH2:13][OH:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]2[O:14][CH2:13][CH2:12][O:9]2)=[CH:10][CH:11]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
101.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3-neck round-bottom flask equipped with Dean-Stark apparatus
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the toluene was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Saturated aqueous sodium bicarbonate solution (800 mL) was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |